![molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4](/img/structure/B2465667.png)
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes an acetylphenoxy group and a hydroxypropoxy group attached to a phenyl ring
準備方法
The synthesis of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylphenoxy Group: This step involves the acetylation of phenol to form 2-acetylphenol.
Attachment of the Hydroxypropoxy Group: The next step involves the reaction of 2-acetylphenol with epichlorohydrin to form 3-(2-acetylphenoxy)-2-hydroxypropyl chloride.
Final Coupling Reaction: The final step involves the reaction of 3-(2-acetylphenoxy)-2-hydroxypropyl chloride with phenylacetone under basic conditions to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxypropoxy group, where nucleophiles such as halides or amines replace the hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields.
科学的研究の応用
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone can be compared with other similar compounds, such as:
2-Acetylphenol: A simpler compound with similar acetylphenoxy functionality but lacking the hydroxypropoxy group.
Phenylacetone: Another related compound that serves as a precursor in the synthesis of this compound.
Epichlorohydrin: Used in the synthesis of the hydroxypropoxy group, it shares some reactivity characteristics with the target compound.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLSACONYHRJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)
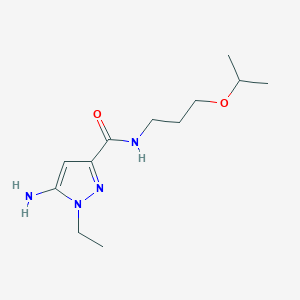
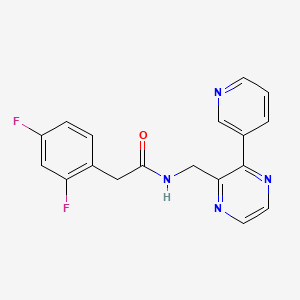
![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)
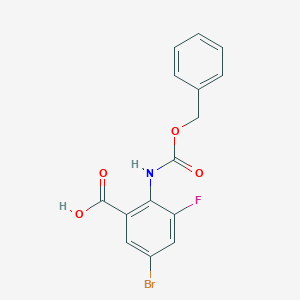
![4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)
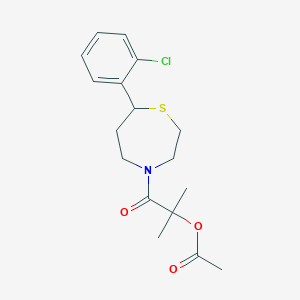
![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2465598.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)
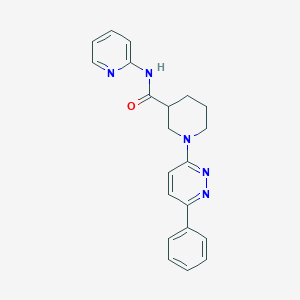
![2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2465605.png)
